molecular formula C7H16ClNO2S B2953347 [1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride CAS No. 1909306-67-7

[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride

Cat. No. B2953347
CAS RN: 1909306-67-7
M. Wt: 213.72
InChI Key: CLIGZPACTYSGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1909306-67-7 . It has a molecular weight of 213.73 . The IUPAC name for this compound is (1-((methylsulfonyl)methyl)cyclobutyl)methanamine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-11(9,10)6-7(5-8)3-2-4-7;/h2-6,8H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Methane Utilization by Methanotrophs

Methanotrophs are bacteria that can use methane as their sole carbon source, offering a wide range of potential biotechnological applications. Methanotrophs can generate single-cell protein, biopolymers, components for nanotechnology applications (surface layers), soluble metabolites (methanol, formaldehyde, organic acids, and ectoine), lipids (biodiesel and health supplements), growth media, and vitamin B12. They may also be genetically engineered to produce new compounds such as carotenoids or farnesene. Some enzymes (dehydrogenases, oxidase, and catalase) produced by methanotrophs are valuable products with high conversion efficiencies and can generate methanol or sequester CO2 as formic acid ex vivo. Live cultures can be used for bioremediation, chemical transformation, wastewater denitrification, as components of biosensors, or possibly for directly generating electricity (Strong, Xie, & Clarke, 2015).

Biological Hydrogen Methanation

Biological hydrogen methanation (BHM) is a promising approach for converting energy from fluctuating sources like wind and solar into natural gas via electrolysis and the Sabatier-reaction. This process can overcome physical limitations of the fermentation process, such as gas-liquid mass transfer or a rise of pH value, enhancing environmental circumstances for bacterial biomass. With respect to ex-situ methanation, studies show a clear connection between methane production and the methane percentage in the off-gas (Lecker, Illi, Lemmer, & Oechsner, 2017).

Methane Oxidation to Methanol

The direct oxidation of methane to methanol (DMTM) involves both heterogeneous and homogeneous oxidation processes. Transition metal oxides, particularly those based on molybdenum and iron, are widely studied catalysts for methane conversion via heterogeneous oxidation. The process control parameters, reactor design, and the search for green mediums and efficient catalysts are crucial for overcoming the challenges related to low yields and selectivity of direct methane conversions (Han et al., 2016).

Methane Conversion via Oxidative Methylation

Oxidative methylation of aromatics over zeolite catalysts offers a route for converting methane into more valuable higher hydrocarbons. This process, termed "oxidative methylation," involves intermediate methanol formation by methane partial oxidation, followed by benzene methylation with methanol. The use of methane and oxygen and the effective application of zeolite catalysts in this methylation reaction have significant green chemistry implications, providing a sustainable approach to methane utilization (Adebajo, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

[1-(methylsulfonylmethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7(5-8)3-2-4-7;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIGZPACTYSGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.